(1S)-[1,1’-Binaphthalene]-2,2’-diol
(1S)-[1,1’-Binaphthalene]-2,2’-diol
S-BINOL is a chiral auxiliary for asymmetric ketone reduction, in particular 15-keto prostaglandin intermediates to 15(S)-alcohols.
Brand Name:
Vulcanchem
CAS No.:
18531-99-2
VCID:
VC0041708
InChI:
InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
SMILES:
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Molecular Formula:
C20H14O2
Molecular Weight:
286.3 g/mol
(1S)-[1,1’-Binaphthalene]-2,2’-diol
CAS No.: 18531-99-2
Reference Standards
VCID: VC0041708
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol
CAS No. | 18531-99-2 |
---|---|
Product Name | (1S)-[1,1’-Binaphthalene]-2,2’-diol |
Molecular Formula | C20H14O2 |
Molecular Weight | 286.3 g/mol |
IUPAC Name | 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
Standard InChI | InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H |
Standard InChIKey | PPTXVXKCQZKFBN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 215.5 °C |
Description | S-BINOL is a chiral auxiliary for asymmetric ketone reduction, in particular 15-keto prostaglandin intermediates to 15(S)-alcohols. |
Synonyms | 1,1'-bi-2-naphthol |
PubChem Compound | 11762 |
Last Modified | Nov 11 2021 |
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